N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide
Description
N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide is a sulfonamide derivative featuring a tetrahydrofuran (oxolan) ring substituted with a 3-methyl-1,2,4-oxadiazole moiety. This compound combines a sulfonamide group, known for its role in medicinal chemistry (e.g., enzyme inhibition), with a heterocyclic framework that enhances metabolic stability and binding affinity.
Properties
Molecular Formula |
C9H15N3O4S |
|---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
N-[[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C9H15N3O4S/c1-6-11-9(16-12-6)8-4-3-7(15-8)5-10-17(2,13)14/h7-8,10H,3-5H2,1-2H3 |
InChI Key |
DAQMSHSNXPDAOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2CCC(O2)CNS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide typically involves the formation of the 1,2,4-oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes . The reaction is often carried out in a NaOH–DMSO medium at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule .
Scientific Research Applications
N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide has several scientific research applications:
Medicinal Chemistry: The 1,2,4-oxadiazole ring is a known pharmacophore, and derivatives of this compound have shown potential as anticancer, antiviral, and antimicrobial agents.
Materials Science: The compound can be used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound shares structural motifs with several pharmacologically active molecules, particularly in its sulfonamide group and oxadiazole ring. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Oxadiazole Isomerism: The target compound contains a 1,2,4-oxadiazole ring, whereas derivatives feature 1,3,4-oxadiazoles. For example, 1,3,4-oxadiazoles in demonstrated anti-inflammatory activity (IC₅₀: 8–12 μM), suggesting the target’s 1,2,4 variant may exhibit distinct potency .
Sulfonamide vs. Thioether Linkers : The target uses a sulfonamide group directly attached to the oxolan ring, while analogs in employ thioether linkers (e.g., compound 45). Sulfonamides are stronger hydrogen-bond acceptors, which may improve solubility and target engagement .
Substituent Effects : The 3-methyl group on the oxadiazole ring in the target compound likely enhances lipophilicity compared to cyclohexyl or nitrophenyl groups in analogs, influencing membrane permeability .
Physicochemical and Pharmacokinetic Properties
While explicit data are unavailable, predictions can be made:
Biological Activity
N-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl}methanesulfonamide is a compound that has garnered attention due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₁N₃O₄S, with a molecular weight of approximately 261.30 g/mol. The structure includes an oxadiazole ring which is often implicated in biological activity due to its ability to form hydrogen bonds and interact with biological targets.
While specific mechanisms for this compound are still under investigation, compounds with similar oxadiazole structures typically exhibit their effects through:
- Inhibition of Enzymatic Activity : Many oxadiazoles inhibit enzymes involved in critical biological pathways.
- Interaction with Receptors : They may bind to various receptors, influencing signaling pathways.
- Modulation of Gene Expression : Some compounds can alter gene expression profiles by interacting with transcription factors.
Biological Activities
Research has indicated a range of biological activities associated with compounds containing the oxadiazole moiety:
Antimicrobial Activity
Studies have shown that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. For instance:
- Antibacterial Effects : Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole A | E. coli | 32 µg/mL |
| Oxadiazole B | S. aureus | 16 µg/mL |
Anticancer Activity
Research indicates that oxadiazole derivatives can also inhibit cancer cell proliferation:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa and MCF7) showed that certain oxadiazole derivatives induce apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF7 | 12 | Cell cycle arrest at G0/G1 phase |
Case Studies
Several studies have focused on the synthesis and evaluation of biological activities of oxadiazole-containing compounds:
- Synthesis and Characterization : A study synthesized novel oxadiazole derivatives and evaluated their antibacterial properties against a panel of pathogens. The results indicated that some derivatives had lower MIC values compared to standard antibiotics .
- Anticancer Evaluation : Another study investigated the anticancer potential of oxadiazole derivatives in human breast cancer cells (MCF7). The results demonstrated significant inhibition of cell growth with associated changes in apoptotic markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
